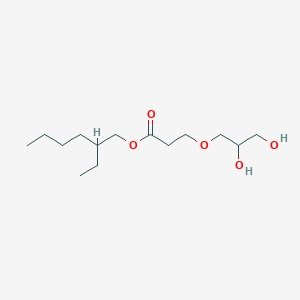
Propanoic acid, 3-(2,3-dihydroxypropoxy)-, 2-ethylhexyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanoic acid, 3-(2,3-dihydroxypropoxy)-, 2-ethylhexyl ester is a chemical compound with the molecular formula C14H28O5 and a molecular weight of 276.37 g/mol . This compound is known for its unique structure, which includes a propanoic acid backbone with a 2,3-dihydroxypropoxy group and a 2-ethylhexyl ester group. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-(2,3-dihydroxypropoxy)-, 2-ethylhexyl ester typically involves the esterification of propanoic acid with 3-(2,3-dihydroxypropoxy)-2-ethylhexanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method increases efficiency and yield. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
Propanoic acid, 3-(2,3-dihydroxypropoxy)-, 2-ethylhexyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the 2,3-dihydroxypropoxy moiety can be oxidized to form ketones or carboxylic acids.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of different esters or amides.
Aplicaciones Científicas De Investigación
Propanoic acid, 3-(2,3-dihydroxypropoxy)-, 2-ethylhexyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial effects.
Mecanismo De Acción
The mechanism of action of propanoic acid, 3-(2,3-dihydroxypropoxy)-, 2-ethylhexyl ester involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the 2,3-dihydroxypropoxy moiety can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the ester group can undergo hydrolysis to release propanoic acid and 3-(2,3-dihydroxypropoxy)-2-ethylhexanol, which may have their own biological activities .
Comparación Con Compuestos Similares
Similar Compounds
Propanoic acid, 2-methyl-, 2-ethyl-3-hydroxyhexyl ester: Similar in structure but with a different substitution pattern on the propanoic acid backbone.
Propanoic acid, 2-ethyl-, 3-hydroxypropyl ester: Another ester of propanoic acid with different substituents.
Uniqueness
Propanoic acid, 3-(2,3-dihydroxypropoxy)-, 2-ethylhexyl ester is unique due to the presence of both hydroxyl and ester functional groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
847493-58-7 |
|---|---|
Fórmula molecular |
C14H28O5 |
Peso molecular |
276.37 g/mol |
Nombre IUPAC |
2-ethylhexyl 3-(2,3-dihydroxypropoxy)propanoate |
InChI |
InChI=1S/C14H28O5/c1-3-5-6-12(4-2)10-19-14(17)7-8-18-11-13(16)9-15/h12-13,15-16H,3-11H2,1-2H3 |
Clave InChI |
RSZAHMZQPCRBBV-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)COC(=O)CCOCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



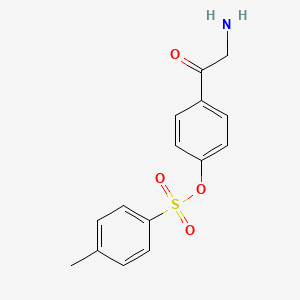


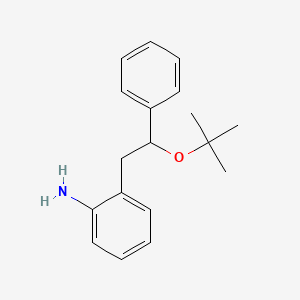
![4-[(Ethylsulfanyl)carbonyl]-L-phenylalanine](/img/structure/B14181356.png)
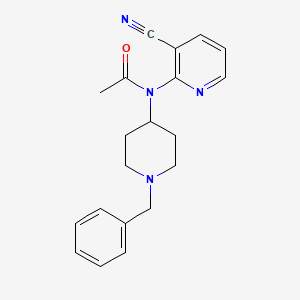
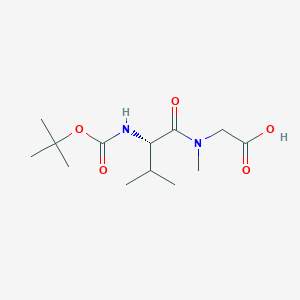
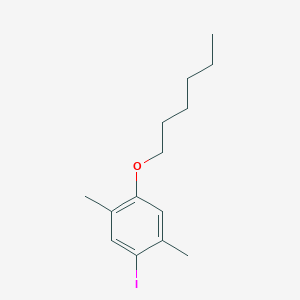
![lithium;2-[[1-(benzenesulfonyl)pyrrolo[2,3-b]pyridin-2-yl]methyl]pyrrolidine-1-sulfonate](/img/structure/B14181376.png)
![Methyl 4-({[(2S)-pyrrolidin-2-yl]methyl}amino)benzoate](/img/structure/B14181386.png)
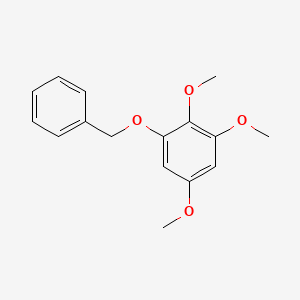
![1-[2-(3-Chlorophenyl)-1-phenylethenyl]pyrrolidine](/img/structure/B14181395.png)
![2-{4-[5-(3,4-Dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-5-phenyl-1,3-oxazole](/img/structure/B14181404.png)
